molecular formula C41H79NO2 B13128214 (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide

(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide

Katalognummer: B13128214
Molekulargewicht: 618.1 g/mol
InChI-Schlüssel: XPHWDNZGVGPFQF-CCGAOYPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a long hydrocarbon chain with multiple double bonds and functional groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Hantzsch esters as versatile reagents in photoredox catalyzed organic synthesis . These esters serve as electron donors and proton sources, facilitating the formation of complex organic structures.

Industrial Production Methods

Industrial production of (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities. Its long hydrocarbon chain and functional groups may interact with biological membranes and proteins, leading to various biological effects.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, offering new avenues for drug development.

Industry

In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, lubricants, and other specialized products.

Wirkmechanismus

The mechanism of action of (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide involves its interaction with molecular targets and pathways within biological systems The compound’s functional groups and hydrocarbon chain allow it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide stands out due to its specific combination of double bonds and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C41H79NO2

Molekulargewicht

618.1 g/mol

IUPAC-Name

(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide

InChI

InChI=1S/C41H79NO2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-41(44)42-39-40(43)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40,43H,3-16,19-34,36,38-39H2,1-2H3,(H,42,44)/b18-17-,37-35+/t40-/m1/s1

InChI-Schlüssel

XPHWDNZGVGPFQF-CCGAOYPISA-N

Isomerische SMILES

CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Kanonische SMILES

CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.